molecular formula C16H22ClN3 B4980357 N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-N',N'-dimethylethane-1,2-diamine;hydrochloride

N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-N',N'-dimethylethane-1,2-diamine;hydrochloride

Cat. No.: B4980357
M. Wt: 291.82 g/mol
InChI Key: QTXIIGOOHLZWIG-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-N’,N’-dimethylethane-1,2-diamine;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopenta[b]quinoline core and a dimethylethane-1,2-diamine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-N’,N’-dimethylethane-1,2-diamine typically involves a multi-step process. One common method includes the condensation reaction between activated 6-BOC-hydrazinopyridine-3-carboxylic acid and 8-aminoalkyl derivatives of 2,3-dihydro-1H-cyclopenta[b]quinoline . The reaction conditions often involve the use of solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate green chemistry principles, such as solvent-free reactions or the use of recyclable catalysts, to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-N’,N’-dimethylethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine groups, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine-functionalized cyclopentaquinolines .

Scientific Research Applications

N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-N’,N’-dimethylethane-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-N’,N’-dimethylethane-1,2-diamine involves its interaction with molecular targets such as acetylcholinesterase. This interaction inhibits the enzyme’s activity, leading to increased levels of acetylcholine in the synaptic cleft. The compound’s structure allows it to bind to both the catalytic and peripheral sites of acetylcholinesterase, enhancing its inhibitory effect .

Comparison with Similar Compounds

Similar Compounds

    Tacrine: A well-known acetylcholinesterase inhibitor with a similar mechanism of action.

    Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.

    Galantamine: A natural product-based acetylcholinesterase inhibitor.

Uniqueness

N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-N’,N’-dimethylethane-1,2-diamine is unique due to its specific structural features, which provide a higher selectivity towards acetylcholinesterase compared to other inhibitors. Additionally, its ability to interact with both catalytic and peripheral sites of the enzyme distinguishes it from other similar compounds .

Properties

IUPAC Name

N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-N',N'-dimethylethane-1,2-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3.ClH/c1-19(2)11-10-17-16-12-6-3-4-8-14(12)18-15-9-5-7-13(15)16;/h3-4,6,8H,5,7,9-11H2,1-2H3,(H,17,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTXIIGOOHLZWIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1=C2CCCC2=NC3=CC=CC=C31.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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